4-((Furan-2-ylmethyl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine
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Overview
Description
“4-((Furan-2-ylmethyl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine” is a complex organic compound that features a piperidine ring substituted with furan-2-ylmethyl and 2-(trifluoromethyl)phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-((Furan-2-ylmethyl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Furan-2-ylmethyl Group: This step may involve the use of furan-2-ylmethyl halides or sulfonates in a nucleophilic substitution reaction.
Attachment of the 2-(Trifluoromethyl)phenyl Group: This can be achieved through sulfonylation reactions using 2-(trifluoromethyl)benzenesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the piperidine nitrogen.
Reduction: Reduction reactions could target the sulfonyl groups, potentially converting them to sulfides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Medicine
Therapeutics: Investigation into its potential as a therapeutic agent for various diseases.
Industry
Materials Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins, nucleic acids, or other biomolecules, and the pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-((Furan-2-ylmethyl)sulfonyl)piperidine
- 1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidine
Comparison
Compared to similar compounds, “4-((Furan-2-ylmethyl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine” may exhibit unique properties due to the combined presence of the furan and trifluoromethylphenyl groups. These structural features could influence its reactivity, stability, and interactions with other molecules.
Properties
IUPAC Name |
4-(furan-2-ylmethylsulfonyl)-1-[2-(trifluoromethyl)phenyl]sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO5S2/c18-17(19,20)15-5-1-2-6-16(15)28(24,25)21-9-7-14(8-10-21)27(22,23)12-13-4-3-11-26-13/h1-6,11,14H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHKVLFUMJPAJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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